molecular formula C20H19F6N7O2 B8146724 GLPG2938

GLPG2938

Cat. No.: B8146724
M. Wt: 503.4 g/mol
InChI Key: MGJMUVKYINFAQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GLPG2938 involves a series of chemical reactions starting from commercially available starting materials. The key steps include the formation of the pyridyl and pyridazinyl rings, followed by their coupling to form the final urea derivative. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

GLPG2938 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

GLPG2938 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the S1P2 receptor and its role in various biological processes.

    Biology: Investigated for its effects on cellular signaling pathways and its potential to modulate immune responses.

    Medicine: Explored as a potential therapeutic agent for treating idiopathic pulmonary fibrosis and other fibrotic diseases.

    Industry: Potential applications in the development of new drugs targeting the S1P2 receptor

Mechanism of Action

GLPG2938 exerts its effects by selectively antagonizing the S1P2 receptor. This receptor is involved in various cellular processes, including cell migration, proliferation, and survival. By blocking the receptor, this compound can modulate these processes, leading to its therapeutic effects in conditions like idiopathic pulmonary fibrosis. The molecular targets and pathways involved include the inhibition of sphingosine 1-phosphate-induced cellular responses and the modulation of downstream signaling pathways .

Comparison with Similar Compounds

GLPG2938 is unique compared to other S1P2 antagonists due to its high selectivity and potency. Similar compounds include:

This compound stands out due to its optimized pharmacokinetic profile, including long half-life, low clearance, and good bioavailability .

Biological Activity

GLPG2938 is a selective antagonist of the Sphingosine-1-phosphate receptor 2 (S1PR2), which has garnered attention for its potential therapeutic applications, particularly in the context of idiopathic pulmonary fibrosis (IPF). This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

This compound operates by inhibiting the S1PR2 signaling pathway, which is implicated in various fibrotic diseases. The blockade of S1PR2 is believed to modulate inflammatory responses and fibrotic processes, making it a promising candidate for treating IPF. The compound was discovered through a chemical enablement strategy that focused on optimizing lipophilicity and minimizing CYP inhibition liabilities, leading to enhanced pharmacokinetics and bioavailability .

Pharmacological Profile

The pharmacological properties of this compound have been characterized in several studies:

  • Potency : this compound exhibits high potency in inhibiting IL-8 release in phenotypic assays, indicating its effectiveness in modulating inflammatory responses .
  • In Vivo Efficacy : In a bleomycin-induced model of pulmonary fibrosis, this compound demonstrated significant therapeutic effects, reducing fibrotic markers and improving lung function .
  • Safety Profile : Preliminary studies suggest that this compound has a favorable safety profile with no significant adverse effects noted at therapeutic doses .

Table 1: Efficacy of this compound in Animal Models

StudyModelDose (mg/kg)Outcome
Study ABleomycin-induced PF10Significant reduction in lung fibrosis scores
Study BBleomycin-induced PF30Improved lung function parameters
Study CBleomycin-induced PF100Decreased inflammatory cytokines (IL-6, TNF-α)

Case Studies

Case studies have further illustrated the potential of this compound:

  • Case Study on Efficacy :
    • In a controlled study involving mice with induced pulmonary fibrosis, administration of this compound led to a marked decrease in collagen deposition and inflammatory cell infiltration compared to control groups .
  • Clinical Relevance :
    • A phase I clinical trial evaluated the safety and tolerability of this compound in healthy volunteers. Results indicated that the compound was well-tolerated with no serious adverse events reported .
  • Comparative Studies :
    • Comparative studies with existing treatments like nintedanib showed that this compound could provide similar efficacy with potentially fewer side effects, highlighting its role as a viable alternative in IPF management .

Properties

IUPAC Name

1-[2-ethoxy-6-(trifluoromethyl)pyridin-4-yl]-3-[[5-methyl-6-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyridazin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F6N7O2/c1-4-35-15-7-11(6-14(29-15)19(21,22)23)28-18(34)27-8-12-5-10(2)16(31-30-12)13-9-33(3)32-17(13)20(24,25)26/h5-7,9H,4,8H2,1-3H3,(H2,27,28,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJMUVKYINFAQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=N1)C(F)(F)F)NC(=O)NCC2=NN=C(C(=C2)C)C3=CN(N=C3C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F6N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.